Myomycin

Description

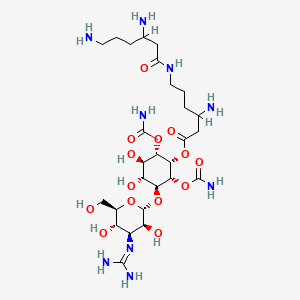

Structure

2D Structure

Properties

CAS No. |

50926-58-4 |

|---|---|

Molecular Formula |

C27H51N9O14 |

Molecular Weight |

725.7 g/mol |

IUPAC Name |

[(1S,2R,3S,4R,5R,6S)-2,6-dicarbamoyloxy-3-[(2R,3S,4S,5S,6R)-4-(diaminomethylideneamino)-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxycyclohexyl] 3-amino-6-(3,6-diaminohexanoylamino)hexanoate |

InChI |

InChI=1S/C27H51N9O14/c28-5-1-3-10(29)7-13(38)35-6-2-4-11(30)8-14(39)47-22-21(49-26(33)44)19(43)18(42)20(23(22)50-27(34)45)48-24-17(41)15(36-25(31)32)16(40)12(9-37)46-24/h10-12,15-24,37,40-43H,1-9,28-30H2,(H2,33,44)(H2,34,45)(H,35,38)(H4,31,32,36)/t10?,11?,12-,15+,16-,17+,18-,19-,20+,21+,22+,23-,24-/m1/s1 |

InChI Key |

FWIWJTXEUZDJRI-WVLIOWMCSA-N |

SMILES |

C(CC(CC(=O)NCCCC(CC(=O)OC1C(C(C(C(C1OC(=O)N)OC2C(C(C(C(O2)CO)O)N=C(N)N)O)O)O)OC(=O)N)N)N)CN |

Isomeric SMILES |

C(CC(CC(=O)NCCCC(CC(=O)O[C@H]1[C@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)N=C(N)N)O)O)O)OC(=O)N)N)N)CN |

Canonical SMILES |

C(CC(CC(=O)NCCCC(CC(=O)OC1C(C(C(C(C1OC(=O)N)OC2C(C(C(C(O2)CO)O)N=C(N)N)O)O)O)OC(=O)N)N)N)CN |

Synonyms |

myomycin |

Origin of Product |

United States |

Foundational & Exploratory

Myomycin discovery and isolation

An In-depth Technical Guide on the Discovery and Isolation of Mitomycin

Disclaimer: Initial searches for "Myomycin" yielded limited results, suggesting it is a less documented compound. The vast majority of available scientific literature points towards "Mitomycin," a well-known antibiotic and anti-cancer agent. This guide will proceed under the assumption that the intended topic was Mitomycin, focusing on the extensively researched Mitomycin C.

Introduction

Mitomycin C is a potent antitumor antibiotic belonging to the mitomycin family of natural products.[1][2] Since its discovery, it has been a subject of extensive research due to its significant biological activity, which includes the inhibition of DNA synthesis and the cross-linking of DNA strands.[1][3][4] This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Mitomycin C, intended for researchers, scientists, and drug development professionals.

Discovery of Mitomycin

Mitomycin was first discovered in the 1950s by Japanese scientists Dr. Toju Hata and Dr. Shigetoshi Wakagi.[1][5] They isolated the compound from the fermentation broth of the soil microorganism Streptomyces caespitosus.[1][4][5] The initial discovery identified Mitomycin as an antibiotic with activity against a range of bacteria.[1][6] Further investigation revealed its potent antineoplastic properties, leading to its development as a chemotherapeutic agent.[1][4]

Producing Microorganism

The primary producer of Mitomycin C is the Gram-positive bacterium Streptomyces caespitosus.[1][4][5][7] Another species, Streptomyces lavendulae, is also known to produce mitomycins.[8] These actinomycetes are found in soil and are prolific producers of various secondary metabolites, including many clinically important antibiotics.

Fermentation for Mitomycin Production

The production of Mitomycin C is typically achieved through submerged fermentation of Streptomyces caespitosus. While specific industrial protocols are often proprietary, the general methodology involves culturing the microorganism in a nutrient-rich medium under controlled conditions.

Experimental Protocol: Fermentation of Streptomyces caespitosus

-

Inoculum Preparation: A pure culture of Streptomyces caespitosus is grown on a suitable agar medium to obtain a dense spore suspension. This suspension is then used to inoculate a seed culture in a liquid medium.

-

Production Medium: The production medium typically contains a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, meat extract), and various mineral salts.

-

Fermentation Conditions: The production culture is incubated in a fermenter with controlled temperature, pH, and aeration to ensure optimal growth and antibiotic production. The fermentation process is monitored over several days.

Isolation and Purification of Mitomycin C

Following fermentation, Mitomycin C is isolated and purified from the culture broth. The process generally involves separation of the biomass, extraction of the active compound, and chromatographic purification.

Experimental Protocol: Isolation and Purification of Mitomycin C

-

Cell Removal: The culture broth is centrifuged or filtered to remove the Streptomyces caespitosus cells.

-

Extraction: The clarified broth containing Mitomycin C is subjected to extraction using an organic solvent.

-

Adsorption Chromatography: The extract is then passed through an adsorption column, such as activated carbon or a polystyrene divinylbenzene resin (e.g., DIAION SP-207), to adsorb Mitomycin C.[2]

-

Elution: The adsorbed Mitomycin C is eluted from the column using a suitable solvent, such as methanol or acetone.[2]

-

Concentration and Crystallization: The eluate containing Mitomycin C is concentrated under reduced pressure. The concentrated solution is then cooled to induce crystallization. The resulting crystals are collected by filtration.[2]

-

Recrystallization: To achieve high purity, the crude crystals are redissolved and recrystallized to yield pure Mitomycin C.[2]

Quantitative Data

The following table summarizes key quantitative data related to Mitomycin C.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₈N₄O₅ | [9] |

| Molar Mass | 334.33 g/mol | [9] |

| Purity after initial crystallization | 97.4% | [2] |

| Purity after recrystallization | 99.7% | [2] |

Visualizations

Experimental Workflow for Mitomycin C Isolation

Caption: Workflow for the isolation and purification of Mitomycin C.

Mechanism of Action of Mitomycin C

Caption: Simplified signaling pathway of Mitomycin C's mechanism of action.

References

- 1. Mitomycin C | the whiteson lab @ UCI [kwhiteson.bio.uci.edu]

- 2. US5180670A - Method for purification of mitomycin C - Google Patents [patents.google.com]

- 3. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mitomycin C - Wikipedia [en.wikipedia.org]

- 6. Mitomycin, a New Antibiotic From Streptomyces. I [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Mitomycin Resistance in Streptomyces lavendulae Includes a Novel Drug-Binding-Protein-Dependent Export System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitomycin C | C15H18N4O5 | CID 5746 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Myomycin and the Structurally Related Mitomycins

Disclaimer: Initial research for "Myomycin" reveals a significant overlap in nomenclature with the well-studied "Mitomycin" family of compounds, particularly Mitomycin C. This guide will first present the available data for this compound (CAS 50926-58-4) and then provide a comprehensive overview of the chemical structure and properties of the more extensively researched Mitomycin C, clarifying the distinctions between these molecules.

Part 1: this compound

This compound is identified in chemical databases as a distinct entity from the Mitomycin family. However, publicly available research on its specific properties and biological activities is limited.

Chemical Structure and Properties of this compound

This compound is a complex molecule with the chemical formula C₂₇H₅₁N₉O₁₄.[1] Its structure is characterized by a pseudodisaccharide core linked to a β-lysyl oligopeptide ester side chain. Below is a summary of its known chemical properties.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(1S,2R,3S,4R,5R,6S)-2,6-dicarbamoyloxy-3-[(2R,3S,4S,5S,6R)-4-(diaminomethylideneamino)-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxycyclohexyl] 3-amino-6-(3,6-diaminohexanoylamino)hexanoate | [1] |

| CAS Number | 50926-58-4 | [1][2] |

| Molecular Formula | C₂₇H₅₁N₉O₁₄ | [1] |

| Molecular Weight | 725.7 g/mol | [1] |

Biological Activity and Mechanism of Action of this compound

The biological activity of this compound has been described as that of an unusual pseudodisaccharide antibiotic. Its mode of action is reported to be similar to that of streptomycin, which is a well-known inhibitor of protein synthesis in bacteria. Research on spontaneous this compound-resistant mutants of Escherichia coli indicates that they are phenotypically similar to streptomycin-resistant mutants. This suggests that this compound's primary cellular target is likely the ribosome.

Proposed Mechanism of Action:

This compound is believed to interfere with bacterial protein synthesis. This mechanism is analogous to streptomycin, which binds to the 30S ribosomal subunit, leading to codon misreading and inhibition of translation.

Caption: Proposed mechanism of action for this compound.

Part 2: Mitomycin C

Mitomycin C is a potent antitumor antibiotic and alkylating agent isolated from Streptomyces caespitosus. It is extensively used in chemotherapy. Due to the common confusion with "this compound," a detailed overview of Mitomycin C is provided for clarity.

Chemical Structure and Properties of Mitomycin C

Mitomycin C possesses a unique aziridine-containing structure, which is crucial for its biological activity.

Table 2: Chemical Properties of Mitomycin C

| Property | Value | Reference(s) |

| IUPAC Name | [(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.0²,⁷.0⁴,⁶]trideca-1(9),11-dien-8-yl]methyl carbamate | [3] |

| CAS Number | 50-07-7 | [3] |

| Molecular Formula | C₁₅H₁₈N₄O₅ | [3] |

| Molecular Weight | 334.33 g/mol | [3] |

| Melting Point | >360 °C | [4] |

| Solubility | Soluble in water, methanol, acetone, and ethyl acetate. Slightly soluble in benzene, ether, and carbon tetrachloride. Insoluble in petroleum ether. | [4] |

| Appearance | Blue-violet crystals or crystalline powder. | [4] |

Biological Activity and Mechanism of Action of Mitomycin C

Mitomycin C is a bioreductive alkylating agent. In the hypoxic environments often found in solid tumors, it is enzymatically reduced to a highly reactive species that can crosslink DNA, primarily at guanine residues. This DNA cross-linking inhibits DNA replication and transcription, ultimately leading to cell death.

Signaling Pathways Involved in Mitomycin C Action:

The DNA damage induced by Mitomycin C activates several cellular signaling pathways, including those involved in DNA repair and apoptosis. Key pathways implicated include the RAS/MAPK/ERK and Akt signaling pathways.

Caption: Simplified signaling pathway of Mitomycin C activation and action.

Experimental Protocols

A variety of experimental protocols are utilized to study the effects of Mitomycin C. Below are outlines for common assays.

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of Mitomycin C on cancer cell lines.

-

Cell Seeding:

-

Culture cancer cells in a suitable medium.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Mitomycin C Treatment:

-

Prepare a stock solution of Mitomycin C in an appropriate solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

-

Replace the medium in the 96-well plate with the medium containing different concentrations of Mitomycin C.

-

-

MTT Assay:

-

After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve to determine the IC₅₀ value (the concentration of Mitomycin C that inhibits 50% of cell growth).

-

2. Western Blot Analysis for Protein Expression

This protocol can be used to assess the effect of Mitomycin C on the expression of proteins involved in cell signaling pathways (e.g., p53, Akt).

-

Cell Lysis:

-

Treat cells with Mitomycin C as described in the cytotoxicity assay.

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Caption: General experimental workflow for studying Mitomycin C.

References

Unraveling the Enigma of Myomycin: A Review of Its Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Myomycin is a unique pseudodisaccharide antibiotic, sharing structural resemblances with well-known aminoglycosides like kasugamycin, streptomycin, and streptothricin.[1][2] Despite these similarities, it carves its own niche in the landscape of antimicrobial agents. This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing from the available scientific literature. While our understanding remains less extensive than for more common antibiotics, this document aims to provide a comprehensive overview of the core principles governing its antimicrobial activity.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mode of action for this compound is the inhibition of protein synthesis in bacteria.[1][2] This has been demonstrated in both in vivo and in vitro experimental settings. The mechanism closely mirrors that of streptomycin, a widely studied aminoglycoside antibiotic.[1][2] This suggests that this compound likely interferes with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

The functional relationship between this compound and streptomycin is further supported by observations in resistant bacterial strains. Spontaneous mutants of Escherichia coli that exhibit resistance to this compound are phenotypically indistinguishable from streptomycin-resistant mutants.[1][2] This strong correlation implies that the molecular targets and resistance mechanisms for both antibiotics are closely related, likely involving alterations in ribosomal RNA (rRNA) or ribosomal proteins.[1][2]

A key distinguishing feature of this compound is that it is not a substrate for the known streptomycin-modifying enzymes.[1][2] This is significant because enzymatic modification is a common mechanism of resistance to aminoglycoside antibiotics. This compound's ability to evade these enzymes suggests it could be effective against certain streptomycin-resistant bacterial isolates.[1][2]

Experimental Evidence and Methodologies

In Vitro Protein Synthesis Inhibition Assay: A common method to determine the effect of an antibiotic on protein synthesis is the use of a cell-free system. This typically involves:

-

Preparation of a bacterial cell lysate containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes).

-

Addition of a template mRNA (e.g., a viral RNA or a synthetic poly-U tract) and radioactively labeled amino acids.

-

Incubation of the mixture with and without this compound at various concentrations.

-

Precipitation of the newly synthesized proteins and quantification of the incorporated radioactivity. A decrease in radioactivity in the presence of this compound indicates inhibition of protein synthesis.

Analysis of Resistant Mutants: The characterization of this compound-resistant mutants provides crucial insights into its target. This involves:

-

Generating spontaneous resistant mutants by plating a large population of sensitive bacteria (e.g., E. coli) on agar containing a high concentration of this compound.

-

Isolating the resistant colonies and characterizing them at the genetic level. This often involves sequencing the genes for ribosomal RNA (specifically the 16S rRNA) and various ribosomal proteins, as these are common sites of mutation conferring resistance to aminoglycosides like streptomycin.

Logical Framework of this compound's Action

The following diagram illustrates the logical flow of this compound's proposed mechanism of action and the basis for resistance.

Quantitative Data

A comprehensive search of the available literature did not yield specific quantitative data such as IC50 values, binding affinities (Kd), or detailed enzyme kinetics for this compound that could be presented in a tabular format. The research primarily describes the qualitative mechanism of action.

Limitations and Future Directions

The study of this compound's mechanism of action is an area that warrants further investigation. The existing literature provides a solid foundation, indicating its role as a protein synthesis inhibitor analogous to streptomycin. However, to fully understand its potential as a therapeutic agent, future research should focus on:

-

High-resolution structural studies: Determining the crystal structure of this compound bound to the bacterial ribosome would provide precise details of its binding site and the mechanism of inhibition.

-

Detailed kinetic studies: Quantifying the binding affinity of this compound for the ribosome and its effect on the different stages of translation (initiation, elongation, termination) would offer a more complete picture of its inhibitory power.

-

Spectrum of activity: Comprehensive studies are needed to determine the range of bacterial species susceptible to this compound and to assess its efficacy against clinically relevant streptomycin-resistant strains.

This compound is an intriguing antibiotic with a mode of action that places it in the family of protein synthesis inhibitors, closely resembling streptomycin. Its unique property of not being a substrate for streptomycin-modifying enzymes presents a potential advantage in overcoming certain types of antibiotic resistance. While the current body of knowledge provides a foundational understanding, further in-depth research is necessary to fully elucidate the quantitative and structural details of its mechanism of action and to explore its therapeutic potential.

References

An In-depth Technical Guide to the Mitomycin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed analysis of the Mitomycin biosynthetic pathway. Initial searches for "Myomycin" revealed a chemically distinct and less-studied compound. Given the extensive body of research on the clinically significant antitumor agent Mitomycin, it is presumed that the original query contained a typographical error. This guide focuses exclusively on the biosynthesis of Mitomycins.

Executive Summary

Mitomycins are a family of potent antitumor antibiotics produced by Streptomyces species, most notably Streptomyces lavendulae.[1] Mitomycin C (MMC), the most well-known member of this family, is a bioreductive alkylating agent used in cancer chemotherapy.[1] Its complex chemical structure, featuring an aziridine ring, a quinone system, and a carbamate group, arises from a sophisticated biosynthetic pathway. This technical guide provides a comprehensive overview of the mitomycin biosynthetic pathway, including the genetic basis, enzymatic reactions, and key intermediates. It details experimental protocols for pathway elucidation and presents available quantitative data to aid researchers in understanding and potentially engineering this important metabolic route for the production of novel analogs with improved therapeutic properties.

The Mitomycin Biosynthetic Gene Cluster

The biosynthesis of Mitomycin C is orchestrated by a large gene cluster spanning approximately 55 kilobases in the genome of Streptomyces lavendulae NRRL 2564.[1] This cluster contains 47 genes that encode the enzymes responsible for the synthesis of the mitosane core, its subsequent modifications, as well as genes for regulation and self-resistance.[1]

Table 1: Key Genes in the Mitomycin Biosynthetic Cluster and their Putative Functions

| Gene | Proposed Function | Effect of Disruption on MMC Production | Reference |

| mitA | 3-amino-5-hydroxybenzoic acid (AHBA) synthase | Abolished | [1] |

| mitB | Putative glycosyltransferase | Abolished | [1] |

| mitC | Putative carbamoyltransferase | Abolished | [1] |

| mitM | Aziridine N-methyltransferase | Blocked | |

| mitN | Aziridine N-methyltransferase (parallel pathway) | Accumulation of 9-epi-mitomycin C | |

| mmcR | 7-O-methyltransferase | Not specified | |

| mmcW | Putative pathway regulator | Substantial increase | [1] |

| mrd | Mitomycin-binding protein (resistance) | Increased sensitivity to MMC | |

| mct | Mitomycin C transport protein (resistance) | Increased sensitivity to MMC |

Note: This table is a summary of key genes and the qualitative effects of their disruption. Precise quantitative production yields from mutant strains are not consistently reported in a standardized format across the literature.

The Mitomycin Biosynthetic Pathway

The biosynthesis of mitomycin C is a convergent pathway that utilizes three primary precursors: 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl phosphate.[1] The overall pathway can be divided into three main stages:

-

Formation of the key precursor, 3-amino-5-hydroxybenzoic acid (AHBA).

-

Construction of the mitosane core.

-

Tailoring reactions to produce the final Mitomycin C molecule.

Biosynthesis of 3-Amino-5-hydroxybenzoic Acid (AHBA)

AHBA is a crucial building block for many natural products, including ansamycins and mitomycins. Its biosynthesis proceeds through a variant of the shikimate pathway.

Core Mitosane Ring Formation and Tailoring Steps

The mitosane core is assembled through the condensation of AHBA and D-glucosamine, a reaction catalyzed by a putative glycosyltransferase, MitB. Following the formation of the initial scaffold, a series of tailoring reactions, including carbamoylation, methylation, and oxidation, are carried out by dedicated enzymes encoded within the gene cluster to yield Mitomycin C.

Quantitative Analysis

While a comprehensive, centralized database of quantitative data for the mitomycin biosynthetic pathway is not available, some studies provide insights into the kinetics of related enzymes and the effects of gene disruptions.

Table 2: Kinetic Parameters of Enzymes Involved in Mitomycin C Activation

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Conditions | Reference |

| Xanthine Dehydrogenase | Mitomycin C | ~200 | ~2.5 | Aerobic, pH 6.0 | [2] |

| Xanthine Dehydrogenase | Mitomycin C | ~400 | ~1.2 | Aerobic, pH 7.4 | [2] |

Experimental Protocols

The following sections provide generalized protocols for key experiments used in the analysis of the mitomycin biosynthetic pathway. These are compiled from various sources and should be adapted to specific laboratory conditions.

Gene Disruption in Streptomyces lavendulae

This protocol describes a representative workflow for the targeted deletion of a gene within the mitomycin biosynthetic cluster using a PCR-targeting approach.

Protocol Steps:

-

Primer Design and Cassette Amplification: Design primers with 39-nucleotide homology arms flanking the target gene and sequences to amplify an antibiotic resistance cassette (e.g., apramycin resistance).

-

Cosmid Preparation: Isolate a cosmid carrying the mitomycin gene cluster from a genomic library of S. lavendulae.

-

Recombineering in E. coli : Introduce the purified PCR product into an E. coli strain expressing the λ-Red recombinase system and harboring the target cosmid. Select for colonies where the target gene on the cosmid has been replaced by the resistance cassette.

-

Verification of Recombinant Cosmid: Isolate the recombinant cosmid and verify the correct gene replacement by PCR and restriction enzyme digestion.

-

Conjugation: Introduce the verified recombinant cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and perform intergeneric conjugation with S. lavendulae.

-

Selection of Mutants: Select for S. lavendulae exconjugants that have undergone a double-crossover event, resulting in the replacement of the chromosomal gene with the resistance cassette.

-

Confirmation of Deletion: Confirm the gene deletion in the S. lavendulae genome by PCR and Southern blot analysis.

-

Phenotypic Analysis: Analyze the resulting mutant strain for changes in Mitomycin C production using techniques such as HPLC and bioassays.

Heterologous Expression of the Mitomycin Gene Cluster

Heterologous expression in a well-characterized host like Streptomyces coelicolor can facilitate the study of the biosynthetic pathway and the production of novel analogs.

Protocol Steps:

-

Cloning the Gene Cluster: Clone the entire mitomycin biosynthetic gene cluster into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

-

Host Strain Selection: Choose a suitable heterologous host, preferably one that has been engineered to remove endogenous secondary metabolite gene clusters to reduce competition for precursors (e.g., S. coelicolor M1146 or M1152).

-

Vector Transfer: Introduce the vector containing the mitomycin gene cluster into the chosen Streptomyces host via conjugation from E. coli.

-

Culture and Fermentation: Culture the recombinant Streptomyces strain under various fermentation conditions to induce the expression of the heterologous gene cluster.

-

Metabolite Analysis: Extract the secondary metabolites from the culture broth and mycelium and analyze for the production of mitomycins and any novel analogs using HPLC, mass spectrometry, and NMR.

Purification of Biosynthetic Enzymes

The purification of individual enzymes from the pathway is crucial for their biochemical characterization.

Protocol Steps:

-

Gene Cloning and Overexpression: Clone the gene of interest (e.g., mitM or mmcR) into an E. coli expression vector, often with an affinity tag (e.g., His-tag).

-

Protein Expression: Induce protein expression in a suitable E. coli strain (e.g., BL21(DE3)).

-

Cell Lysis and Clarification: Harvest the cells, resuspend them in a suitable buffer, and lyse them by sonication or French press. Centrifuge the lysate to remove cell debris.

-

Affinity Chromatography: Load the clarified lysate onto an affinity column (e.g., Ni-NTA for His-tagged proteins). Wash the column to remove non-specifically bound proteins.

-

Elution: Elute the target protein from the column using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins).

-

Further Purification (Optional): If necessary, further purify the protein using other chromatographic techniques such as ion exchange or size-exclusion chromatography.

-

Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

-

Enzymatic Assays: Use the purified enzyme to perform in vitro assays with putative substrates to determine its function and kinetic parameters.

Conclusion and Future Perspectives

The elucidation of the mitomycin biosynthetic pathway has provided a foundation for understanding how this complex and clinically important molecule is assembled. Genetic manipulation of the biosynthetic gene cluster has already demonstrated the potential to increase production yields and generate novel analogs. Future research in this area will likely focus on:

-

Detailed Enzymatic Characterization: Determining the precise function and kinetic parameters of all the enzymes in the pathway to gain a deeper understanding of the catalytic mechanisms.

-

Pathway Engineering: Utilizing synthetic biology tools to rationally engineer the pathway for the high-yield production of Mitomycin C and the generation of novel derivatives with improved efficacy and reduced toxicity.

-

Discovery of Novel Mitomycins: Heterologous expression of cryptic mitomycin-like gene clusters from other actinomycetes could lead to the discovery of new members of this important class of natural products.

This technical guide provides a comprehensive resource for researchers aiming to explore and exploit the fascinating biochemistry of mitomycin biosynthesis. The continued investigation of this pathway holds significant promise for the development of next-generation anticancer therapies.

References

- 1. Molecular characterization and analysis of the biosynthetic gene cluster for the antitumor antibiotic mitomycin C from Streptomyces lavendulae NRRL 2564 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and mechanism of mitomycin C bioactivation by xanthine dehydrogenase under aerobic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Myomycin's Mode of Action in Escherichia coli: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myomycin is a pseudodisaccharide aminoglycoside antibiotic. In Escherichia coli, its mechanism of action is centered on the inhibition of protein synthesis, exhibiting a mode of action strikingly similar to that of streptomycin.[1] this compound's primary target is the 30S ribosomal subunit, where it disrupts the fidelity of translation, leading to bacteriostatic or bactericidal effects. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's activity, details relevant experimental protocols for its study, and presents key data in a structured format to facilitate further research and development.

Introduction

This compound is an unusual pseudodisaccharide antibiotic characterized by a beta-lysyl oligopeptide ester side chain.[1] Structurally, it shares similarities with other well-known aminoglycosides such as kasugamycin and streptomycin.[1] Understanding the precise mode of action of antibiotics like this compound is crucial for the development of new therapeutic agents and for combating the rise of antibiotic resistance. This document serves as a technical resource for researchers engaged in the study of antibiotics that target the bacterial ribosome.

Core Mechanism of Action

The primary mode of action of this compound in Escherichia coli is the inhibition of protein synthesis. This is achieved through its interaction with the bacterial ribosome. The in vivo and in vitro effects of this compound closely mirror those of streptomycin.[1]

Targeting the 30S Ribosomal Subunit

This compound, like streptomycin, binds to the 30S ribosomal subunit. This interaction is a critical step in its antibacterial activity. The binding site is located on the 16S rRNA component of the 30S subunit. This binding event induces conformational changes in the ribosome, which in turn disrupts its function.

Disruption of Translational Fidelity

The binding of this compound to the 30S subunit interferes with the decoding of the messenger RNA (mRNA) template. This interference leads to two primary consequences:

-

Codon Misreading: The presence of this compound increases the rate of incorrect aminoacyl-tRNA selection, leading to the incorporation of wrong amino acids into the nascent polypeptide chain. This results in the synthesis of non-functional or toxic proteins.

-

Inhibition of Translation Initiation: this compound can also interfere with the formation of the translation initiation complex, which consists of the 30S subunit, mRNA, and initiator tRNA (fMet-tRNA). This blockage prevents the commencement of protein synthesis.

The accumulation of aberrant proteins and the halt of essential protein production ultimately lead to the cessation of bacterial growth and, at higher concentrations, cell death.

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the key steps in bacterial protein synthesis and the points of inhibition by this compound.

Resistance Mechanisms

Resistance to this compound in E. coli arises from mutations that alter the drug's target. Spontaneous this compound-resistant mutants are phenotypically and genotypically very similar to streptomycin-resistant mutants.[1] These mutations typically occur in:

-

16S rRNA: Alterations in the nucleotide sequence of the 16S rRNA can reduce the binding affinity of this compound to the ribosome.

-

Ribosomal Proteins: Mutations in genes encoding ribosomal proteins of the 30S subunit, such as S12 (encoded by the rpsL gene), can also confer resistance by altering the structure of the this compound binding site.

Notably, this compound is not inactivated by the common streptomycin-modifying enzymes, which suggests it may have utility in overcoming certain types of existing aminoglycoside resistance.[1]

Quantitative Data

| Antibiotic | Organism | Strain | MIC (µg/mL) | Reference |

| Streptomycin | Escherichia coli | K-12 | 1 - 10 | (Typical literature values) |

| This compound | Escherichia coli | (Expected to be similar to Streptomycin) | [1] |

Experimental Protocols

The following protocols are standard methods for investigating the mode of action of ribosome-targeting antibiotics and are directly applicable to the study of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Workflow Diagram:

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water or an appropriate buffer.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Preparation of Inoculum: Culture E. coli in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of E. coli.

In Vitro Translation Inhibition Assay

This assay measures the effect of an antibiotic on protein synthesis using a cell-free extract.

Workflow Diagram:

Methodology:

-

Preparation of E. coli S30 Extract:

-

Grow E. coli (e.g., strain MRE600, which is deficient in ribonuclease I) to mid-log phase.

-

Harvest cells by centrifugation and wash them with S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to pellet cell debris. The supernatant is the S30 extract.

-

Perform a pre-incubation step to degrade endogenous mRNA.

-

Dialyze the extract against S30 buffer.

-

-

In Vitro Translation Reaction:

-

Prepare a reaction mixture containing the S30 extract, an energy source (ATP, GTP), an amino acid mixture (including a radiolabeled amino acid like ³⁵S-methionine or a system to produce a reporter protein like luciferase), and a template mRNA (e.g., poly(U) or a specific gene transcript).

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Quantification of Protein Synthesis:

-

If using a radiolabeled amino acid, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

If using a reporter protein like luciferase, measure the enzymatic activity using a luminometer.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value.

Conclusion

This compound is an aminoglycoside antibiotic that inhibits protein synthesis in Escherichia coli by targeting the 30S ribosomal subunit, a mechanism highly analogous to that of streptomycin.[1] Its activity is characterized by the induction of codon misreading and the inhibition of translation initiation. Resistance to this compound is associated with mutations in the 16S rRNA and ribosomal proteins.[1] The lack of inactivation by streptomycin-modifying enzymes makes this compound an interesting candidate for further investigation, particularly in the context of overcoming existing aminoglycoside resistance. The experimental protocols detailed in this guide provide a robust framework for the continued study of this compound and other ribosome-targeting antibiotics. Further research to determine specific quantitative parameters of this compound's activity is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Structural Similarities of Myomycin and Kasugamycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural similarities between the aminoglycoside antibiotics myomycin and kasugamycin. It delves into their chemical structures, mechanisms of action, biosynthetic pathways, and the experimental protocols used for their characterization, offering valuable insights for researchers in antibiotic development and related fields.

Core Structural Features: A Comparative Overview

This compound and kasugamycin both belong to the aminoglycoside class of antibiotics, characterized by the presence of amino sugars linked by glycosidic bonds. While they share a common mode of action by targeting the bacterial ribosome, their specific chemical structures exhibit both notable similarities and key differences that influence their biological activity.

Kasugamycin , an aminoglycoside antibiotic originally isolated from Streptomyces kasugaensis, is composed of a kasugamine moiety (an aminosugar) linked to D-chiro-inositol.[1][2] Its chemical formula is C14H25N3O9.

This compound is described as an unusual pseudodisaccharide antibiotic.[3] It possesses a more complex structure featuring a beta-lysyl oligopeptide ester side chain.[3] While also an aminoglycoside, its detailed structure, with the chemical formula C27H51N9O14, reveals a more elaborate arrangement compared to kasugamycin.

The core similarity lies in the presence of a central aminocyclitol or a related sugar-like ring, which is a hallmark of aminoglycosides and crucial for their interaction with the ribosomal RNA. However, the nature and complexity of the appended moieties, particularly the side chains, represent the primary structural divergence between these two antibiotics.

Mechanism of Action: Targeting the Ribosomal Machinery

Both this compound and kasugamycin exert their antibacterial effects by inhibiting protein synthesis. Their primary target is the bacterial ribosome, specifically the 30S subunit.

Kasugamycin's Mechanism:

Kasugamycin binds to the 30S ribosomal subunit and interferes with the initiation of translation.[4] Unlike many other aminoglycosides, it does not induce misreading of the mRNA codon.[5] X-ray crystallography studies have revealed that kasugamycin binds within the mRNA channel of the 30S subunit, near the P-site.[6] This binding sterically hinders the accommodation of the initiator tRNA (fMet-tRNA), thereby preventing the formation of a functional 70S initiation complex.

dot

Figure 1. Kasugamycin's mechanism of inhibiting protein synthesis initiation.

This compound's Mechanism:

The mode of action of this compound closely resembles that of streptomycin, another well-characterized aminoglycoside.[3] Like streptomycin, this compound binds to the 30S ribosomal subunit and inhibits protein synthesis. Spontaneous this compound-resistant mutants of Escherichia coli show alterations in the ribosomal RNA and proteins that are indistinguishable from streptomycin-resistant mutants, further supporting a similar mechanism.[3] This suggests that this compound also interferes with the fidelity of translation, although the precise binding site and molecular interactions may differ slightly from kasugamycin due to its distinct side chain.

Quantitative Data: A Comparative Look at Inhibitory Activity

| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |

| Kasugamycin | Escherichia coli | >1000 | [7] |

| This compound | Escherichia coli | Not specified | [3] |

Note: The available literature specifies that this compound is active against E. coli but does not provide a specific MIC value in the cited study.

Biosynthetic Pathways: The Genetic Blueprints

The biosynthesis of both this compound and kasugamycin involves complex enzymatic pathways encoded by gene clusters in their respective producing organisms.

Kasugamycin Biosynthesis:

The biosynthesis of kasugamycin in Streptomyces kasugaensis starts from D-glucose and involves a series of enzymatic modifications to produce the kasugamine and D-chiro-inositol moieties, which are then linked. Key enzymes include glycosyltransferases, aminotransferases, and oxidoreductases.

dot

Figure 2. Simplified overview of the kasugamycin biosynthetic pathway.

This compound Biosynthesis:

The biosynthetic pathway of this compound is less characterized than that of kasugamycin. However, as a pseudodisaccharide with a complex side chain, its biosynthesis is expected to involve a modular assembly of its constituent parts, including the sugar moieties and the β-lysyl oligopeptide chain. This likely involves a combination of sugar-modifying enzymes and non-ribosomal peptide synthetase (NRPS) machinery.

dot

Figure 3. Proposed general biosynthetic scheme for this compound.

Experimental Protocols

The characterization of this compound and kasugamycin and their interactions with the ribosome relies on a variety of sophisticated experimental techniques.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is determined by broth microdilution or agar dilution methods to assess its potency against various microorganisms.

Protocol: Broth Microdilution

-

Preparation of Antibiotic Stock Solution: Dissolve a known weight of the antibiotic in a suitable solvent to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration (typically ~5 x 10^5 CFU/mL).

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include positive (no antibiotic) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For aminoglycosides like this compound and kasugamycin, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are employed.

General Protocol for 2D NMR of Aminoglycosides:

-

Sample Preparation: Dissolve a sufficient amount of the purified antibiotic in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The concentration should be optimized for the specific instrument and experiment.

-

Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons within each sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the linkages between the sugar rings and other moieties.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the stereochemistry and the three-dimensional conformation of the molecule.

-

-

Data Processing and Analysis: Process the acquired data using appropriate software to generate the 2D spectra. The cross-peaks in the spectra are then analyzed to assign all proton and carbon signals and to deduce the complete structure and conformation of the antibiotic.

X-ray Crystallography of Ribosome-Antibiotic Complexes

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. The structure of the kasugamycin-ribosome complex has been solved using this technique, offering detailed insights into its binding mode.

Protocol Outline for Ribosome-Antibiotic Complex Crystallography:

-

Ribosome Purification: Purify high-quality, active ribosomes (e.g., 70S ribosomes from E. coli or Thermus thermophilus) using established protocols involving sucrose gradient centrifugation.

-

Crystallization: Crystallize the purified ribosomes under specific buffer and precipitant conditions using techniques such as vapor diffusion.

-

Soaking or Co-crystallization: Introduce the antibiotic to the ribosome crystals by either soaking the pre-formed ribosome crystals in a solution containing the antibiotic or by co-crystallizing the ribosome in the presence of the antibiotic.

-

Data Collection: Mount the crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known ribosome structure as a starting model. The electron density map is then used to build and refine the model of the ribosome-antibiotic complex.

dot

Figure 4. Experimental workflow for the characterization of aminoglycoside antibiotics.

Conclusion

This compound and kasugamycin, while both classified as aminoglycoside antibiotics that inhibit protein synthesis, exhibit distinct structural complexities. Kasugamycin's relatively simpler structure has allowed for a detailed elucidation of its mechanism of action at the atomic level. This compound, with its more elaborate side chain, presents a more complex synthetic and analytical challenge, and its mode of action is understood primarily through its similarity to streptomycin. The structural differences between these two molecules likely result in nuanced interactions with the ribosomal target, which could be exploited for the development of new antibiotic derivatives with improved efficacy or altered resistance profiles. The experimental protocols outlined in this guide provide a framework for the further investigation and comparative analysis of these and other aminoglycoside antibiotics.

References

- 1. scirp.org [scirp.org]

- 2. Einecs 234-260-3 | C14H25N3O9 | CID 65174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: mode of action and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biochemical study of minosaminomycin in relation to the kasugamycin group antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced Antibacterial Activity of Repurposed Mitomycin C and Imipenem in Combination with the Lytic Phage vB_KpnM-VAC13 against Clinical Isolates of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial in vitro Studies of Mitomycin C Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies investigating the activity of Mitomycin C (MMC), a potent antineoplastic antibiotic.[1] It is important to note that initial searches for "Myomycin" did not yield significant results in scientific literature; therefore, this guide focuses on Mitomycin C, a well-documented compound presumed to be the subject of interest.[2] Mitomycin C's cytotoxic effects are primarily attributed to its function as a DNA crosslinking agent, which inhibits DNA synthesis and leads to cell death.[3][4] This document details the key experimental protocols, summarizes quantitative data on its antimicrobial and cytotoxic activities, and visualizes the underlying mechanisms and workflows.

Quantitative Data Summary

The in vitro activity of Mitomycin C has been quantified against a range of bacterial strains and cancer cell lines. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, indicating its antibacterial potency, and the half-maximal inhibitory concentration (IC50) values, representing its cytotoxic efficacy against cancer cells.

Table 1: In Vitro Antimicrobial Activity of Mitomycin C Against Various Bacterial Strains [2]

| Bacterial Species | Strain | MIC (µg/mL) | Notes |

| Pseudomonas aeruginosa | PAO1 (Antibiotic Susceptible) | 2 | [2][5] |

| Pseudomonas aeruginosa | PAO200 (Efflux-deficient) | 0.062 | [2] |

| Pseudomonas aeruginosa | PAO750 (Efflux-deficient) | 0.031 | [2] |

| Escherichia coli | ATCC 25922 (Antibiotic Susceptible) | 0.5 | [2] |

| Acinetobacter baumannii | ATCC 17978 (Antibiotic Susceptible) | 16 | [2] |

| Klebsiella pneumoniae | K2534 (Imipenem-Resistant) | >25 | [2] |

| Klebsiella pneumoniae | K3325 (Persister Isolate) | 6.25 | [2] |

| Staphylococcus aureus | N/A | 4-fold MIC increase over 42 days | Minimal resistance development observed in an adaptive evolution study.[2] |

Table 2: In Vitro Cytotoxicity of Mitomycin C Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| A549 | Human Lung Cancer | Approx. 10-80 µM (concentration dependent growth inhibition) | MTT Assay[6] |

| MCF-7 | Human Breast Cancer | Concentration dependent | MTT Assay[7] |

| MGC-803 | Human Gastric Cancer | Concentration dependent | MTT Assay[7] |

| HepG2 | Human Liver Cancer | Concentration dependent | MTT Assay[7] |

| 4T1 | Murine Breast Cancer | Concentration dependent | MTT Assay[7] |

| EMT6 | Murine Breast Cancer | Similar to fresh MMC solution | Clonogenic Assay[8] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the replication and validation of findings.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to quantify the in vitro antimicrobial activity of an agent.[2]

Protocol:

-

Bacterial Isolate Preparation: An overnight culture of the bacterial isolate is grown in Mueller-Hinton Broth (MHB). This culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.[2]

-

Antimicrobial Agent Preparation: Mitomycin C is reconstituted, typically in DMSO, to create a stock solution. A series of two-fold dilutions are then prepared in MHB directly in the 96-well plate.[2]

-

Incubation and Analysis: The inoculated plate is incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of Mitomycin C that completely inhibits visible bacterial growth.[2]

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Protocol:

-

Cell Plating: Cells are seeded in a 96-well plate at a density of 3000 cells per well and incubated overnight.[9]

-

Drug Treatment: The cells are then treated with various concentrations of Mitomycin C for a specified period (e.g., 24 or 48 hours).[6][9]

-

MTT Incubation: After treatment, the medium is removed, and 20 µL of MTT solution (5 mg/ml) in fresh medium is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[3][7]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100-120 µL of DMSO is added to each well to dissolve the formazan crystals.[3][7]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[3]

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the log of the Mitomycin C concentration.[3][7]

Clonogenic Assay

This assay measures the ability of a single cell to grow into a colony, assessing the effectiveness of cytotoxic agents.[8]

Protocol:

-

Cell Treatment: Cells are exposed to various concentrations of Mitomycin C for a defined period.[8]

-

Cell Plating: After treatment, cells are harvested, counted, and seeded at a low density in fresh medium in petri dishes or multi-well plates.

-

Incubation: The plates are incubated for a period that allows for colony formation (typically 1-3 weeks), with the medium being changed as needed.

-

Colony Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and those containing a minimum number of cells (e.g., 50) are counted.

-

Data Analysis: The surviving fraction of cells is calculated for each treatment concentration relative to the untreated control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes related to Mitomycin C's mechanism of action and experimental evaluation.

Caption: Mechanism of Action of Mitomycin C.

Caption: Workflow for MTT Cytotoxicity Assay.

Caption: Mitomycin C-induced Downregulation of the RAS/MAPK/ERK Pathway.[3]

References

- 1. agscientific.com [agscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Mitomycin? [synapse.patsnap.com]

- 5. Frontiers | Repurposed Antimicrobial Combination Therapy: Tobramycin-Ciprofloxacin Hybrid Augments Activity of the Anticancer Drug Mitomycin C Against Multidrug-Resistant Gram-Negative Bacteria [frontiersin.org]

- 6. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo evaluation of a novel mitomycin nanomicelle delivery system - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02660F [pubs.rsc.org]

- 8. In vitro toxicity to breast cancer cells of microsphere-delivered mitomycin C and its combination with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo evaluation of a novel mitomycin nanomicelle delivery system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Myomycin Resistance Mechanisms in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myomycin, a pseudodisaccharide aminoglycoside antibiotic, exhibits a mode of action analogous to streptomycin, primarily targeting the bacterial ribosome to inhibit protein synthesis. Consequently, the principal mechanism of resistance to this compound in bacteria, particularly in model organisms like Escherichia coli, is through modifications of the ribosomal target. This technical guide provides a comprehensive overview of the core resistance mechanisms, focusing on genetic alterations within the 16S ribosomal RNA and the ribosomal protein S12. Detailed experimental protocols for studying these resistance mechanisms are provided, along with data presentation in structured tables and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Mode of Action

This compound is an aminoglycoside antibiotic with structural similarities to kasugamycin, streptomycin, and streptothricin[1][2]. Its antibacterial activity stems from its ability to bind to the 30S ribosomal subunit, thereby disrupting protein synthesis. The mode of action of this compound in both in vivo and in vitro systems closely mirrors that of streptomycin[1][2]. This binding interferes with the fidelity of translation, leading to the incorporation of incorrect amino acids and the production of non-functional proteins, which is ultimately lethal to the bacterial cell.

Core Resistance Mechanisms: Target Modification

The primary and most well-documented mechanism of resistance to this compound is the alteration of its target, the bacterial ribosome. Spontaneous this compound-resistant mutants of Escherichia coli are phenotypically and genotypically very similar to streptomycin-resistant mutants[1][2]. This resistance arises from mutations in the genes encoding components of the 30S ribosomal subunit.

Mutations in the rpsL Gene (Ribosomal Protein S12)

The rpsL gene encodes the ribosomal protein S12, a key component of the 30S subunit involved in maintaining translational accuracy. Mutations in rpsL are a frequent cause of high-level streptomycin resistance and, by extension, this compound resistance. Specific amino acid substitutions in the S12 protein can reduce the binding affinity of this compound to the ribosome.

Table 1: Common rpsL Mutations Conferring Aminoglycoside Resistance

| Gene | Mutation Location (Codon) | Amino Acid Change | Organism Example | Associated Resistance Level | Reference(s) |

| rpsL | 43 | Lysine → Arginine (K43R) | Mycobacterium tuberculosis | High | [3] |

| rpsL | 88 | Lysine → Arginine (K88R) | Borrelia burgdorferi | Moderate | [4] |

| rpsL | 88 | Lysine → Glutamic Acid (K88E) | Borrelia burgdorferi | High | [4] |

| rpsL | 42 | Lysine → Threonine (K42T) | Escherichia coli | High | [5] |

| rpsL | 87 | Lysine → Arginine (K87R) | Mycobacterium smegmatis | High | [6] |

Mutations in the 16S rRNA Gene (rrs)

The 16S rRNA is the structural and functional core of the 30S ribosomal subunit and is the direct binding site for many aminoglycosides. Point mutations within the rrs gene can also confer resistance to this compound by altering the binding pocket of the drug. These mutations are generally associated with low- to moderate-level resistance.

Table 2: Common 16S rRNA Mutations Conferring Aminoglycoside Resistance

| Gene | Mutation Location (Nucleotide) | Nucleotide Change | Organism Example | Associated Resistance Level | Reference(s) |

| rrs | 530 loop | Various | Mycobacterium smegmatis | Low to Moderate | [6] |

| rrs | 912 | C → T | Escherichia coli | Low | [7] |

| rrs | 1408 | A → G | Escherichia coli | High (for some aminoglycosides) | [8] |

| rrs | 1402 | A → G | Borrelia burgdorferi | High (for kanamycin/gentamicin) | [4] |

Other Potential Resistance Mechanisms (Evidence and Likelihood)

While target modification is the predominant resistance mechanism, other strategies employed by bacteria to resist antibiotics warrant consideration.

Enzymatic Inactivation

Many aminoglycoside antibiotics are susceptible to inactivation by aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases, phosphotransferases, and nucleotidyltransferases. However, studies have shown that this compound is not a substrate for the known streptomycin-modifying enzymes[1][2]. This suggests that enzymatic inactivation is not a significant mechanism of this compound resistance.

Efflux Pumps

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration. While efflux is a common mechanism of resistance to various classes of antibiotics, its role in this compound resistance has not been explicitly demonstrated. However, given that some multidrug efflux pumps can extrude a broad range of substrates, their potential contribution cannot be entirely ruled out without specific investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate this compound resistance in bacteria.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution Method

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water. Filter-sterilize the solution using a 0.22 µm filter.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium (e.g., E. coli).

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound working solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of the dilution series.

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for a sterility control well.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Selection and Characterization of this compound-Resistant Mutants

Protocol: Spontaneous Mutant Selection

-

Bacterial Culture: Grow a culture of the susceptible bacterial strain (e.g., E. coli) in antibiotic-free broth to a high density (e.g., overnight culture).

-

Plating: Plate a large number of cells (e.g., 10⁹ to 10¹⁰ CFU) onto agar plates containing a concentration of this compound that is 4-8 times the MIC of the susceptible strain.

-

Incubation: Incubate the plates at the optimal growth temperature for the bacterium until colonies appear (typically 24-48 hours).

-

Isolation and Verification:

-

Pick individual colonies and streak them onto fresh this compound-containing agar plates to purify the mutants.

-

Confirm the resistance phenotype by re-determining the MIC of the isolated mutants.

-

-

Genetic Analysis:

-

Extract genomic DNA from the resistant mutants.

-

Amplify the rpsL and rrs genes using PCR with specific primers.

-

Sequence the PCR products to identify mutations.

-

In Vitro Protein Synthesis Inhibition Assay

This assay measures the effect of this compound on protein synthesis using a cell-free system.

Protocol: Cell-Free Translation Assay

-

Preparation of S30 Extract: Prepare a crude cell-free extract (S30) from the bacterial strain of interest according to established protocols.

-

Reaction Mixture: Prepare a reaction mixture containing the S30 extract, amino acids (including a radiolabeled amino acid such as ³⁵S-methionine), an energy source (ATP, GTP), and a messenger RNA (mRNA) template (e.g., luciferase mRNA).

-

Inhibition Assay:

-

Set up a series of reactions with varying concentrations of this compound.

-

Include a no-antibiotic control and a positive control with a known translation inhibitor (e.g., streptomycin).

-

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Measurement of Protein Synthesis:

-

Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter and wash to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filter using a scintillation counter.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of protein synthesis).

Visualizations

This compound Mode of Action and Resistance Pathway

References

- 1. Ribosome Purification for OnePot PURE cell-free system [protocols.io]

- 2. This compound: mode of action and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. Mutations Conferring Aminoglycoside and Spectinomycin Resistance in Borrelia burgdorferi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exchange of chromosomal and plasmid alleles in Escherichia coli by selection for loss of a dominant antibiotic sensitivity marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Streptomycin Resistance: Selection of Mutations in the 16S rRNA Gene Conferring Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of streptomycin-resistance of Escherichia coli mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminoglycoside Resistance with Homogeneous and Heterogeneous Populations of Antibiotic-Resistant Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Myomycin and its Derivatives: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the known biological activities of the antibiotic Myomycin and addresses the current understanding of its derivatives. Due to a notable scarcity of detailed, publicly available data on this compound derivatives, this document focuses on the established characteristics of the parent compound and outlines the general experimental approaches used to evaluate analogous antibiotic derivatives.

Introduction to this compound

This compound is classified as an unusual pseudodisaccharide antibiotic.[1] Its structure features a β-lysyl oligopeptide ester side chain, which gives it structural similarities to other well-known antibiotics such as kasugamycin, streptomycin, and streptothricin.[1] Primarily, this compound is recognized for its antibacterial properties.

Mechanism of Action of this compound

The mode of action of this compound, both in vivo and in vitro, closely mirrors that of streptomycin.[1] The primary mechanism is the inhibition of protein synthesis in bacteria. This is a critical process for bacterial viability, and its disruption leads to a bactericidal effect. Spontaneous resistance to this compound in Escherichia coli has been shown to be essentially indistinguishable from streptomycin resistance at the ribosomal RNA (rRNA) and ribosomal protein level, further solidifying their similar mechanisms of action.[1]

An important characteristic of this compound is that it is not a substrate for the known streptomycin-modifying enzymes.[1] This suggests it could be a valuable tool for characterizing naturally streptomycin-resistant bacterial isolates and for counter-selecting against the presence of such resistance-conferring enzymes in research settings.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for aminoglycoside antibiotics like streptomycin and, by extension, this compound, which act by inhibiting protein synthesis at the bacterial ribosome.

Caption: this compound's Mechanism of Action at the Ribosome.

This compound Derivatives

General Experimental Protocols for a Technical Guide

While specific protocols for this compound derivatives are not available, the following sections outline the standard methodologies that would be employed to assess the biological activity of new antibiotic derivatives in this class.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., E. coli, S. aureus) is prepared to a specific cell density (typically 5 x 10^5 colony-forming units (CFU)/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of the this compound derivative are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Positive (no antibiotic) and negative (no bacteria) controls are included. The plate is then incubated at 37°C for 18-24 hours.

-

Data Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (growth).

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the ability of a compound to inhibit the translation of a reporter gene in a cell-free system.

Protocol:

-

Preparation of Cell-Free Extract: A bacterial cell-free extract (e.g., E. coli S30 extract) containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes) is prepared.

-

Assay Reaction Mixture: The reaction mixture is assembled containing the cell-free extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids (one of which is typically radiolabeled, e.g., [35S]-methionine), and an energy source (ATP, GTP).

-

Addition of Inhibitor: The this compound derivative is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for protein synthesis.

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. If a radiolabeled amino acid is used, this can be done by precipitating the proteins, collecting them on a filter, and measuring the incorporated radioactivity using a scintillation counter. If a reporter enzyme is used, its activity is measured (e.g., luminescence for luciferase).

-

Data Analysis: The percentage of inhibition of protein synthesis is calculated for each concentration of the this compound derivative relative to the no-inhibitor control. The IC50 value can then be determined from a dose-response curve.

Experimental Workflow for Assessing this compound Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel antibiotic derivatives.

Caption: Workflow for Synthesis and Evaluation of this compound Derivatives.

Conclusion

This compound is a pseudodisaccharide antibiotic that functions by inhibiting bacterial protein synthesis in a manner similar to streptomycin. While research into its derivatives has been undertaken to understand their structure-activity relationships, detailed quantitative data and specific experimental protocols are not widely disseminated in the current body of scientific literature. The methodologies described herein represent the standard, validated approaches that would be necessary for a thorough evaluation of the biological activity of any new this compound derivative. Further investigation into this class of compounds would require access to more specialized or historical scientific databases to uncover the foundational research on their derivatives.

References

Methodological & Application

Myomycin: Detailed Protocols for Extraction, Purification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myomycin is a pseudodisaccharide aminoglycoside antibiotic with a distinctive beta-lysyl oligopeptide ester side chain. It is produced by species of the actinomycete genus Nocardia. Structurally and functionally, this compound shares similarities with other well-known aminoglycosides such as streptomycin and kasugamycin. Its primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit, leading to a bactericidal effect. This document provides detailed protocols for the extraction and purification of this compound from Nocardia fermentation broth, along with methods for its analysis and an overview of its mechanism of action.

Data Presentation

The following tables summarize the expected quantitative data from a representative this compound purification process. It is important to note that specific yields and purity levels can vary depending on the producing strain, fermentation conditions, and the precise execution of the purification protocol.

Table 1: Summary of this compound Extraction and Purification Steps

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Culture Supernatant | 10,000 | 1,000,000 | 100 | 100 | 1 |

| Cation Exchange Chromatography | 500 | 800,000 | 1,600 | 80 | 16 |

| Adsorption Chromatography | 50 | 600,000 | 12,000 | 60 | 120 |

| Reverse-Phase HPLC | 5 | 500,000 | 100,000 | 50 | 1000 |

Table 2: HPLC Analysis of Purified this compound B

| Parameter | Value |

| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time | 12.5 min |

| Purity (by peak area) | >98% |

Experimental Protocols

The following protocols provide a representative methodology for the extraction and purification of this compound from a Nocardia species fermentation culture.

Protocol 1: Fermentation of Nocardia sp. for this compound Production

-

Inoculum Preparation:

-

Aseptically transfer a loopful of a pure culture of Nocardia sp. from an agar slant to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).

-

Incubate the flask at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

-

Production Fermentation:

-

Transfer the seed culture (5% v/v) to a production fermenter containing a suitable production medium (e.g., a medium containing soluble starch, yeast extract, peptone, and mineral salts).

-

Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days.

-

Monitor the production of this compound periodically using a bioassay or HPLC analysis of the culture broth.

-

Protocol 2: Extraction of this compound from Fermentation Broth

-

Cell Removal:

-

Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to pellet the Nocardia cells.

-

Carefully decant and collect the supernatant, which contains the secreted this compound.

-

-

Initial Concentration (Optional):

-